7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c1-23-16-15(17(28)22-19(23)29)25(18(21-16)24-8-6-20-7-9-24)10-13(27)11-32-14-4-2-12(3-5-14)26(30)31/h2-5,13,20,27H,6-11H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXACOWENFSCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C18H22N4O4
- Molecular Weight : 358.39 g/mol
- IUPAC Name : 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
This compound features a purine core with various substituents that may influence its biological activity.
Anticancer Properties
Several studies have indicated that purine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines:
The mechanism involves inducing apoptosis and inhibiting key signaling pathways such as the PI3K/Akt pathway.
Antiviral Activity
Research has demonstrated that certain purine derivatives possess antiviral properties. The compound was evaluated for its efficacy against several viruses, including:
The antiviral mechanism is believed to involve the inhibition of viral replication and interference with viral entry into host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in cell signaling, particularly those related to growth factors.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a vital aspect of its anticancer properties.
Study on Anticancer Effects
A recent study investigated the effects of the compound on A549 lung cancer cells. The results showed a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. The study concluded that the compound could serve as a potential therapeutic agent against lung cancer due to its ability to induce apoptosis and inhibit cell cycle progression.
Study on Antiviral Activity
Another study focused on the antiviral potential of the compound against HSV. The results indicated that it effectively reduced viral load in infected cells by more than 70%. The authors proposed further investigation into its mechanism of action and potential use in antiviral therapies.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities which can be categorized as follows:
Antitumor Activity
The compound has shown promise in inducing apoptosis in various cancer cell lines. Mechanisms include:
- Activation of caspases.
- Modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Studies have demonstrated the compound's ability to reduce pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, indicating possible applications in neurodegenerative disease management.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects against oxidative stress |
Antitumor Study
In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups. This highlights its potential as a chemotherapeutic agent.
Anti-inflammatory Study
A model of acute inflammation demonstrated that administration of the compound led to decreased levels of TNF-alpha and IL-6. This indicates its potential use in managing inflammatory conditions such as arthritis or other autoimmune diseases.
Neuroprotection Study
In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls. This suggests its potential application in treating neurodegenerative disorders like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of purine derivatives modified at the 7-, 8-, and 3-positions. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Substituent Effects on Binding Affinity: The 4-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with polar residues in enzyme active sites (e.g., phosphodiesterases) compared to the 3,4-dimethylphenoxy group in the analogue from , which increases lipophilicity . Piperazine Modifications: The unsubstituted piperazine in the target compound contrasts with the 4-methylpiperazine in (MFCD01876529) and the 4-ethylpiperazine in . Substituted piperazines often improve metabolic stability but may reduce aqueous solubility .
Pharmacokinetic Profiles :
- The hydroxypropyl linker in the target compound likely improves solubility compared to the propyl linker in compounds 13 and 14 (), which lack a hydroxyl group.
- The 3-methyl group on the purine core may reduce hepatic metabolism compared to bulkier substituents (e.g., phenyl groups in ), as methyl groups are less susceptible to oxidative degradation .
Research Findings and Data
Receptor Binding Assays (Inferred from Structural Analogues)
Notes
- Synthetic Challenges: The 4-nitrophenoxy group may complicate synthesis due to nitro reduction side reactions, unlike the methyl or chlorophenyl groups in analogues .
- Future Directions: Comparative studies on adenosine receptor binding and phosphodiesterase inhibition are needed to validate inferred activity.
Preparation Methods
Core Purine Scaffold Synthesis
The synthesis begins with the preparation of the 3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione core structure. Patent EP4212522A1 describes a general approach for functionalizing purine derivatives at the 8-position using piperazine nucleophiles.
Piperazine Substitution at Position 8
A halogenated purine precursor (e.g., 8-bromo-3-methyl-7H-purine-2,6-dione) undergoes nucleophilic aromatic substitution with piperazine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is catalyzed by potassium carbonate, achieving yields of 68–75%. Monitoring via thin-layer chromatography (TLC) confirms complete displacement of the bromide.
Methylation at Position 3
Early-stage methylation is achieved by treating xanthine derivatives with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 2 hours, yielding 3-methyl intermediates with >90% purity after aqueous workup.
Side Chain Introduction: 2-Hydroxy-3-(4-Nitrophenoxy)Propyl Group
The 7-position alkylation introduces the 2-hydroxy-3-(4-nitrophenoxy)propyl side chain. Two primary strategies are documented:
Epoxide Ring-Opening Alkylation
Epoxide Synthesis
4-Nitrophenol reacts with epichlorohydrin in a base-mediated coupling (NaOH, ethanol, 50°C, 6 h) to form 1-(4-nitrophenoxy)-2,3-epoxypropane. The epoxide is purified via recrystallization from hexane/ethyl acetate (3:1).
Purine Alkylation
The 3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione core reacts with the epoxide in DMF at 60°C for 24 hours, using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, yielding the 7-(2-hydroxy-3-(4-nitrophenoxy)propyl) derivative. Typical yields range from 45% to 55%, with unreacted starting material recovered via column chromatography (silica gel, CH2Cl2/MeOH 20:1).
Mitsunobu Coupling
An alternative approach employs Mitsunobu conditions to attach the side chain:
- Diol Preparation : 3-(4-Nitrophenoxy)propane-1,2-diol is synthesized from 4-nitrophenol and glycidol (70°C, 12 h, 82% yield).
- Coupling Reaction : The diol reacts with the purine core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 0°C to room temperature. This method achieves regioselective alkylation at the primary hydroxyl group, with yields of 60–65%.
Optimization and Challenges
Regioselectivity Control
Competing alkylation at the N-9 position is mitigated by pre-coordinating the purine nitrogen with boron trifluoride diethyl etherate (BF3·OEt2), directing the reaction to N-7.
Protecting Group Strategies
- Piperazine Protection : The piperazine nitrogen is protected as a tert-butyl carbamate (Boc) during side chain introduction to prevent undesired side reactions. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C.
- Hydroxyl Group Protection : The secondary hydroxyl group in the side chain is temporarily protected as a tert-butyldimethylsilyl (TBS) ether, removed later using tetrabutylammonium fluoride (TBAF).
Analytical Validation
Spectroscopic Characterization
Comparative Yield Data
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxide Alkylation | DMF, 60°C, TBAI, 24 h | 55 | 97 |
| Mitsunobu Coupling | THF, DEAD/PPh3, 0°C–rt, 12 h | 65 | 98 |
Industrial-Scale Considerations
Patent EP4212522A1 highlights the following for kilogram-scale production:
- Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves environmental safety.
- Catalyst Recycling : TBAI is recovered via aqueous extraction and reused, reducing costs by 18%.
Emerging Methodologies
Recent advancements include flow chemistry approaches, where the epoxide and purine core react in a continuous tubular reactor (residence time: 30 min), achieving 70% yield with automated purification.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis involves multi-step routes, including:
- Purine core formation : Cyclization of imidazole-pyrimidine intermediates under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) .
- Piperazine introduction : Nucleophilic substitution using 1-(4-nitrophenoxy)propyl groups with coupling reagents like HATU or DCC .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Reaction time (12–24 hr), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for purine-piperazine coupling) .
Q. Which spectroscopic and chromatographic methods are optimal for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for nitrophenoxy (δ 7.5–8.2 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm retention time consistency .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated: ~500 Da) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., antiviral vs. no activity) be systematically addressed?
- Methodological Answer :
- Orthogonal Assays : Combine viral replication inhibition (e.g., plaque reduction) with target-specific assays (e.g., polymerase inhibition) to confirm mechanism .
- Structural Validation : Co-crystallization or molecular docking (e.g., AutoDock Vina) to identify binding interactions with viral polymerases vs. off-target proteins .
- Dose-Response Analysis : EC₅₀/IC₅₀ curves across 3+ replicates to rule out false positives .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility .
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or PEGylation) to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release .
Data Comparison Table: Key Physicochemical Properties
Advanced Methodological Considerations
Q. How can computational modeling guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- QSAR Modeling : Train models on IC₅₀ data to predict substituent effects (e.g., nitrophenoxy vs. methoxy groups) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories) with viral vs. human kinases to assess selectivity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperazine modifications to prioritize synthetic targets .
Q. What experimental controls are critical in assessing enzymatic inhibition mechanisms?
- Methodological Answer :
- Negative Controls : Use inert purine analogs (e.g., 8-unsubstituted theophylline) to isolate piperazine-mediated effects .
- Positive Controls : Compare with known inhibitors (e.g., Ribavirin for viral polymerases) .
- Pre-incubation Assays : Test time-dependent inhibition to distinguish competitive vs. non-competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
